

Synthesis and Characterization of Deuterated Delafloxacin: A Technical Guide

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Compound of Interest		
Compound Name:	Delafloxacin-d5	
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This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of deuterated Delafloxacin. While a specific established synthesis for deuterated Delafloxacin is not readily available in published literature, this document outlines a feasible synthetic strategy adapted from known Delafloxacin synthesis routes. The characterization methodologies are based on established analytical techniques for Delafloxacin and other fluoroquinolone antibiotics.

Proposed Synthesis of Deuterated Delafloxacin

The proposed synthesis aims to introduce deuterium atoms at a specific position in the Delafloxacin molecule. A logical approach involves the use of a deuterated starting material in a well-established synthetic pathway for Delafloxacin. One such pathway, which is amenable to this modification, starts from 3-chloro-2,4,5-trifluorobenzoylacetate. By utilizing a deuterated version of a key reagent, such as 3-hydroxyazetidine, deuterated Delafloxacin can be prepared.

A plausible synthetic route involves a multi-step process beginning with the condensation of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, followed by substitution, cyclization, another substitution with deuterated 3-hydroxyazetidine, and a final hydrolysis step.[1] This "one-pot" reaction methodology is advantageous for its efficiency and potential for higher yields.[1]

DOT Script for Proposed Synthetic Pathway





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Caption: Proposed synthetic pathway for deuterated Delafloxacin.

Characterization of Deuterated Delafloxacin

A thorough characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized deuterated Delafloxacin. The following analytical techniques are recommended.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

- Column: Primesep 100 mixed-mode stationary phase column.[2]
- Mobile Phase: An isocratic mixture of acetonitrile and water containing a sulfuric acid buffer.
 [2]
- Detection: UV at 290 nm.[2]
- Expected Outcome: A single major peak corresponding to deuterated Delafloxacin, with purity determined by the peak area percentage.

Mass Spectrometry

Mass spectrometry (MS) is crucial for confirming the molecular weight of the deuterated compound and determining the extent of deuterium incorporation.

Experimental Protocol: LC-MS/MS Analysis

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.



- Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[3]
- Method: A sensitive UPLC-MS/MS method can be employed to identify the parent ion and its fragmentation patterns.[4]
- Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the deuterated Delafloxacin. The isotopic distribution of the molecular ion cluster will indicate the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is the definitive method for confirming the position of the deuterium labels.

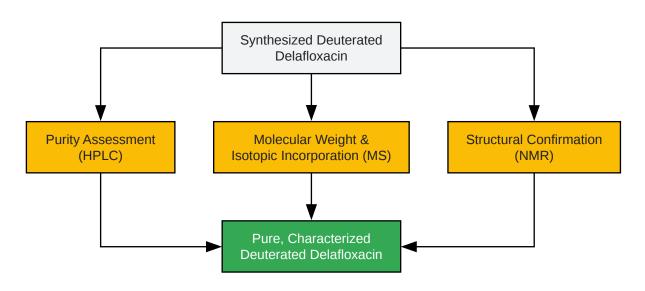
Experimental Protocol: NMR Analysis

- Spectrometers:1H NMR and 13C NMR.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
- Analysis: Comparison of the 1H NMR spectrum of the deuterated compound with that of non-deuterated Delafloxacin. The signal corresponding to the proton at the deuterated position should be absent or significantly reduced in intensity. The 13C NMR spectrum can also provide confirmatory evidence of the structure.



Technique	Parameter	Expected Result for Deuterated Delafloxacin
HPLC	Purity	>98%
LC-MS/MS	[M+H]+	Increased m/z corresponding to the number of deuterium atoms incorporated.
1H NMR	Chemical Shift (ppm)	Disappearance or significant reduction of the signal for the proton at the site of deuteration.
13C NMR	Chemical Shift (ppm)	Minimal changes in the chemical shifts of the carbon skeleton compared to the nondeuterated standard.

DOT Script for Characterization Workflow



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Caption: Experimental workflow for the characterization of deuterated Delafloxacin.

Quantitative Data Summary



The following tables summarize the expected and reported analytical data for Delafloxacin, which serve as a benchmark for the characterization of its deuterated analogue.

Table 1: Chromatographic and Mass Spectrometric Data

Parameter	Value	Reference
HPLC Retention Time	Method Dependent	[2]
UV λmax	290 nm	[2]
Monoisotopic Mass	440.0499171 Da	[5]
[M+H]+ (Predicted)	197.51418	[6]
[M-H]- (Predicted)	195.1186	[6]

Table 2: Predicted 13C NMR Spectral Data for Delafloxacin



Carbon Atom	Predicted Chemical Shift (ppm)
C1'	170.2
C2'	105.1
C3'	175.8
C4'	115.4
C4a'	140.1
C5'	120.3
C6'	155.9
C7'	145.2
C8'	125.7
C8a'	130.6
C2	150.1
C3	140.5
C4	120.8
C5	140.5
C6	150.1
C1"	60.1
C2"	70.3
C3"	60.1

Note: Predicted data is sourced from spectral databases and may vary from experimental values.[6]

Conclusion

The synthesis of deuterated Delafloxacin is a viable objective that can be achieved by adapting existing synthetic protocols for Delafloxacin with the introduction of a deuterated reagent. The



subsequent characterization, employing a suite of modern analytical techniques including HPLC, mass spectrometry, and NMR, is critical for verifying the successful synthesis, purity, and isotopic labeling of the final product. This guide provides the necessary framework for researchers to undertake this synthesis and characterization with a clear and structured approach.

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